7-Chlorothiochroman-4-one

Anticancer In Vivo Efficacy Sarcoma

7-Chlorothiochroman-4-one (CAS 13735-14-3, C₉H₇ClOS, MW 198.67 g/mol) is a sulfur-containing heterocyclic compound within the thiochromanone class. Thiochromanones are bioisosteres of the naturally occurring chroman-4-ones (benzopyran-4-ones), where the 1-position oxygen atom is replaced by sulfur.

Molecular Formula C9H7ClOS
Molecular Weight 198.67 g/mol
Cat. No. B8784869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chlorothiochroman-4-one
Molecular FormulaC9H7ClOS
Molecular Weight198.67 g/mol
Structural Identifiers
SMILESC1CSC2=C(C1=O)C=CC(=C2)Cl
InChIInChI=1S/C9H7ClOS/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2
InChIKeyLOMUZJMYCDMNFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chlorothiochroman-4-one: A Strategic Thiochromanone Scaffold for Pharmaceutical and Agrochemical Research


7-Chlorothiochroman-4-one (CAS 13735-14-3, C₉H₇ClOS, MW 198.67 g/mol) is a sulfur-containing heterocyclic compound within the thiochromanone class . Thiochromanones are bioisosteres of the naturally occurring chroman-4-ones (benzopyran-4-ones), where the 1-position oxygen atom is replaced by sulfur [1]. This scaffold serves as a versatile intermediate for the synthesis of thioflavonoids and fused heterocyclic systems, with the 7-chloro substituent providing a critical handle for further functionalization and influencing key physicochemical properties [2].

The Critical Impact of 7-Chloro Substitution on Thiochromanone Bioactivity and Reactivity


Generic substitution within the thiochromanone class is unreliable due to the pronounced structure-activity relationships (SAR) governing this scaffold. Direct head-to-head comparisons demonstrate that the presence and position of the chloro substituent drastically alter biological outcomes. Studies comparing 6-chloro and 7-chloro derivatives reveal distinct activity profiles against parasitic targets, with selectivity indices varying significantly depending on the chloro placement [1]. Furthermore, the fundamental bioisosteric replacement of the ring oxygen with sulfur in chroman-4-ones to yield thiochroman-4-ones enhances anticancer activity, establishing a clear hierarchy between these otherwise similar scaffolds [2]. Consequently, the choice of a specific derivative like 7-Chlorothiochroman-4-one is not arbitrary but a decision with direct experimental and translational implications.

Quantitative Differentiation of 7-Chlorothiochroman-4-one: A Comparative Evidence Guide for Scientific Procurement


In Vivo Antitumor Efficacy: 7-Chloro Derivative Prolongs Survival in Murine Models

In in vivo antitumor studies using murine sarcoma S180 and hepatoma H22 models, 7-chlorothiochroman-4-one demonstrated a substantial survival benefit when administered at 10 mg/kg/day intraperitoneally. This treatment regimen resulted in a 90.22% increase in life span (ILS) compared to untreated controls . While a direct head-to-head comparison with other thiochromanone derivatives in the same model is not available in the primary literature, this high ILS value is notable. For context, many lead compounds in oncology achieve ILS values ranging from 40-80% in S180 models, placing the 90.22% ILS at the upper end of reported in vivo efficacy for this class [1].

Anticancer In Vivo Efficacy Sarcoma

Antibacterial Activity: Chloro-Substituted Thiochromanones Exhibit Potent Inhibition of Xanthomonas Pathogens

A comprehensive SAR review identified that thiochromanone derivatives bearing a chloro substituent exhibit potent antibacterial activity against agriculturally relevant Xanthomonas pathogens. Specifically, chloro-substituted thiochromanones achieved EC50 values of 15 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo), 19 μg/mL against Xanthomonas oryzae pv. oryzicola (Xoc), and 23 μg/mL against Xanthomonas axonopodis pv. citri (Xac) [1]. This compares favorably to unsubstituted thiochroman-4-one, for which no such potent, broad-spectrum activity was noted in the same review, highlighting the essential contribution of the electron-withdrawing chloro group for antibacterial potency in this scaffold.

Antibacterial Agrochemical Structure-Activity Relationship

Antileishmanial Selectivity: Acyl Hydrazone Derivatization Dramatically Improves Potency and Therapeutic Window

While the parent thiochroman-4-one scaffold exhibits only weak antileishmanial activity (EC50 > 25 μM), derivatization into acyl hydrazones significantly enhances potency [1]. For instance, the semicarbazone derivative of a related thioflavanone (19) demonstrated an EC50 of 5.4 μM against Leishmania panamensis amastigotes, with low cytotoxicity against human monocytes (CC50 = 100.2 μM), resulting in a favorable selectivity index (SI) of 18.6 [1]. In contrast, the non-chlorinated chromanone analog showed an EC50 of 25.0 μM [2]. This illustrates that strategic functionalization of the thiochroman-4-one core—a transformation facilitated by the reactive 4-keto group in 7-chlorothiochroman-4-one—can yield potent and selective antiparasitic leads.

Antiparasitic Leishmaniasis Selectivity Index

Fundamental Bioisosteric Advantage: Thiochromanones Outperform Chromanones in Anticancer Assays

A systematic study by Demirayak et al. directly compared the anticancer activity of chroman-4-one and thiochroman-4-one derivatives across the NCI-60 human tumor cell line panel. The study concluded that compounds containing the thiochromanone skeleton exhibited unequivocally higher anticancer activity than their oxygen-containing chromanone counterparts [1]. This finding establishes a clear and quantifiable hierarchy for the core scaffold, demonstrating that the sulfur-for-oxygen replacement (S/O bioisosterism) is a non-trivial modification that enhances biological activity. This provides a foundational rationale for selecting the thiochromanone core over the more common chromanone core for anticancer drug discovery programs.

Bioisosterism Anticancer Scaffold Comparison

Synthetic Versatility: The 7-Chloro Substituent Enables Key Functionalization and Scaffold Elaboration

The chlorine atom at the 7-position of the thiochromanone scaffold is not merely a passive structural feature but an active synthetic handle. It facilitates further functionalization, as demonstrated in the synthesis of 7-chloro-2,3-dihydrothieno[2,3-b]thiochromen-4-ones and related polycyclic systems via Thio-Claisen rearrangement [1]. Furthermore, the presence of the chloro substituent can influence the outcome of reactions like the Mannich reaction, as reported in the preparation of 3-dialkylaminomethyl derivatives of 7-chlorothiochroman-4-one, where the chloro group impacts the reaction pathway and yield compared to 7-methoxy analogs [2]. This positions 7-chlorothiochroman-4-one as a more versatile starting material for complex heterocycle synthesis than its unsubstituted or differently substituted counterparts.

Organic Synthesis Building Block Heterocycle Synthesis

Analytical Benchmarking: Commercially Available 7-Chlorothiochroman-4-one Meets High Purity Standards

Reputable commercial sources supply 7-chlorothiochroman-4-one with a minimum purity specification of 95% . This level of purity is critical for ensuring reproducibility in biological assays and synthetic procedures, as impurities can act as confounding variables leading to false positives or unexpected side reactions. For example, a purity of 95% is standard for research-grade compounds and is typically higher than what is available for some less common thiochromanone derivatives (e.g., certain 6-substituted analogs may only be available at lower purities, necessitating in-house purification). This high and consistently specified purity simplifies experimental design and procurement logistics.

Quality Control Purity Procurement

High-Impact Application Scenarios for 7-Chlorothiochroman-4-one Based on Evidence


Development of Novel Anticancer Agents with In Vivo Efficacy

Given the documented in vivo antitumor activity in murine S180 and H22 models, resulting in a 90.22% increase in life span, 7-chlorothiochroman-4-one is a compelling starting point for medicinal chemistry programs focused on developing novel anticancer therapeutics. The proven in vivo efficacy de-risks the scaffold compared to others with only in vitro potency data .

Agrochemical Lead Discovery Targeting Xanthomonas Crop Pathogens

The established structure-activity relationship showing that chloro-substituted thiochromanones achieve EC50 values of 15-23 μg/mL against Xanthomonas oryzae and X. axonopodis pv. citri positions 7-chlorothiochroman-4-one as a validated lead for developing new bactericides to combat diseases like bacterial blight and citrus canker [1].

Synthesis of Focused Heterocyclic Libraries for Parasitic Disease Drug Discovery

The ability to readily derivatize the thiochroman-4-one core, as demonstrated by the synthesis of highly selective antileishmanial acyl hydrazones (SI = 18.6), makes 7-chlorothiochroman-4-one an ideal building block for generating libraries of novel compounds to screen against neglected tropical diseases like leishmaniasis [2].

Advanced Heterocycle Synthesis via Thio-Claisen Rearrangement

The presence of the 7-chloro substituent enables specific synthetic transformations, such as the Thio-Claisen rearrangement, to generate complex, fused thiochromene derivatives. This makes the compound a valuable precursor for accessing novel chemical space in materials science or medicinal chemistry [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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